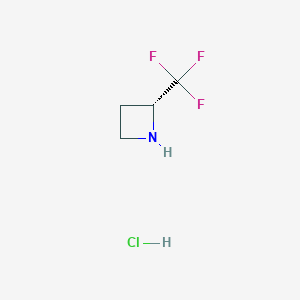
(2R)-2-(trifluoromethyl)azetidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(trifluoromethyl)azetidine;hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles The presence of a trifluoromethyl group at the second position of the azetidine ring and the hydrochloride salt form are notable features of this compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(trifluoromethyl)azetidine;hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or amino halides.
Introduction of the Trifluoromethyl Group: This step may involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific reaction conditions.
Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
(2R)-2-(trifluoromethyl)azetidine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced azetidine derivatives.
Substitution: The trifluoromethyl group or other substituents on the azetidine ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be studied for its biological activity, including potential antimicrobial, antiviral, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: The compound can be used in the development of new materials, catalysts, or other industrially relevant chemicals.
作用機序
The mechanism of action of (2R)-2-(trifluoromethyl)azetidine;hydrochloride would depend on its specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The trifluoromethyl group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to targets.
類似化合物との比較
Similar Compounds
(2S)-2-(trifluoromethyl)azetidine;hydrochloride: The enantiomer of the compound , which may have different biological activity or reactivity.
2-(trifluoromethyl)pyrrolidine;hydrochloride: A five-membered ring analog with potentially different chemical and biological properties.
2-(trifluoromethyl)piperidine;hydrochloride: A six-membered ring analog that may also exhibit distinct characteristics.
Uniqueness
(2R)-2-(trifluoromethyl)azetidine;hydrochloride is unique due to its specific stereochemistry and the presence of the trifluoromethyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C4H7ClF3N |
|---|---|
分子量 |
161.55 g/mol |
IUPAC名 |
(2R)-2-(trifluoromethyl)azetidine;hydrochloride |
InChI |
InChI=1S/C4H6F3N.ClH/c5-4(6,7)3-1-2-8-3;/h3,8H,1-2H2;1H/t3-;/m1./s1 |
InChIキー |
NJAINSRXRZBHBB-AENDTGMFSA-N |
異性体SMILES |
C1CN[C@H]1C(F)(F)F.Cl |
正規SMILES |
C1CNC1C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


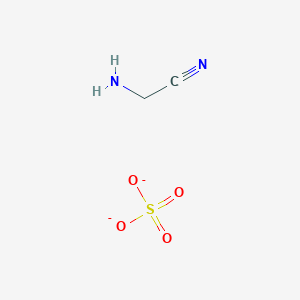
![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
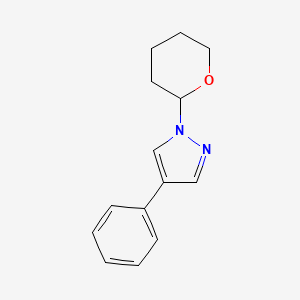
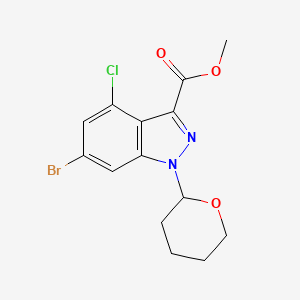

![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)
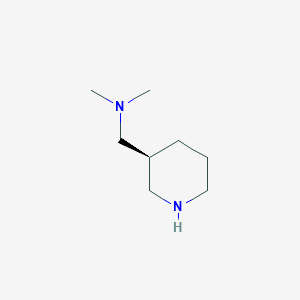
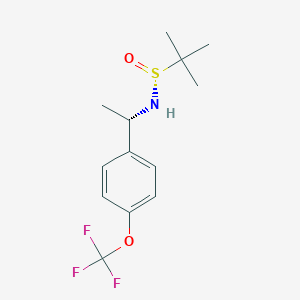

![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)
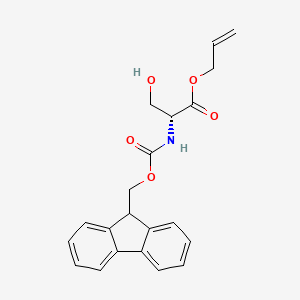
![5-[(4-Methoxyphenyl)methyl]-4,7-dihydropyrazolo[1,5-a]pyrazin-6-one](/img/structure/B13899226.png)
![2-[2-Hydroxyethyl(propyl)amino]acetic acid](/img/structure/B13899230.png)

